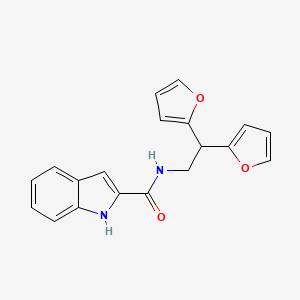

N-(2,2-di(furan-2-yl)ethyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other factors .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, intermediates, and transition states, and understanding the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications

Pharmaceutical Synthesis

This compound plays a crucial role in the synthesis of various pharmaceuticals. Its structure, featuring furan rings and an indole moiety, makes it a valuable intermediate in creating drugs with potential therapeutic effects. The furan component is particularly significant in synthesizing antiviral, antibacterial, and anticancer agents due to its ability to interact with biological systems .

Green Chemistry

The furan rings in the compound are derived from renewable resources, making it an important substance in green chemistry applications. It serves as a sustainable starting material for reactions that lead to environmentally friendly products .

Isotope Labeling

Isotope labeling is essential in tracking compounds, understanding metabolisms, and clarifying reaction mechanisms. The compound’s structure allows for specific position marking with an isotope label, which is invaluable in medicinal chemistry for studying drug metabolism and improving pharmacokinetic properties .

Catalysis

In catalytic processes, this compound could be used to facilitate reactions due to the reactive nature of the furan rings. It may act as a ligand in transition metal complexes, which are often used as catalysts in organic synthesis .

Material Science

The compound’s unique structure, with multiple functional groups, makes it a potential precursor for synthesizing polymeric materials. These materials could have applications in creating new types of plastics, fibers, or other high-performance materials .

Spectroscopic Studies

Due to its complex structure, the compound is an excellent candidate for spectroscopic studies, including NMR, IR, and Raman spectroscopy. These studies can provide detailed information about the molecular structure and dynamics, which is beneficial for understanding and developing new materials .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to exhibit antiviral activity, suggesting they may affect viral replication pathways .

Result of Action

Given that indole derivatives have been found to possess various biological activities , it can be inferred that this compound may also have diverse molecular and cellular effects.

properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c22-19(16-11-13-5-1-2-6-15(13)21-16)20-12-14(17-7-3-9-23-17)18-8-4-10-24-18/h1-11,14,21H,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPRWVGUDIYDRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-3-(2-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863934.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2863937.png)

![2-{[2-(4-Fluorophenyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2863938.png)

![2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide](/img/structure/B2863941.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate](/img/structure/B2863944.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide](/img/structure/B2863945.png)

![8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2863948.png)

![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2863949.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863954.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2863955.png)